Benzo[b]thiophene, 2-(methylthio)-

Medicinal Chemistry Automated Synthesis Formulation Science

Benzo[b]thiophene, 2-(methylthio)- is a heteroaromatic compound consisting of a benzothiophene core substituted with a methylthio (-SCH₃) group at the 2-position. It is a foundational scaffold in medicinal chemistry and materials science due to the privileged nature of the benzothiophene framework, which appears in numerous FDA-approved drugs and bioactive molecules.

Molecular Formula C9H8S2
Molecular Weight 180.3 g/mol
CAS No. 30489-81-7
Cat. No. B12097900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene, 2-(methylthio)-
CAS30489-81-7
Molecular FormulaC9H8S2
Molecular Weight180.3 g/mol
Structural Identifiers
SMILESCSC1=CC2=CC=CC=C2S1
InChIInChI=1S/C9H8S2/c1-10-9-6-7-4-2-3-5-8(7)11-9/h2-6H,1H3
InChIKeyCTDNQMZRPZJNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophene, 2-(methylthio)- (CAS 30489-81-7): A Core Sulfur-Heterocycle Scaffold for Medicinal Chemistry and Advanced Synthesis


Benzo[b]thiophene, 2-(methylthio)- is a heteroaromatic compound consisting of a benzothiophene core substituted with a methylthio (-SCH₃) group at the 2-position. It is a foundational scaffold in medicinal chemistry and materials science due to the privileged nature of the benzothiophene framework, which appears in numerous FDA-approved drugs and bioactive molecules [1]. The compound is characterized by its liquid physical state at ambient temperature, a molecular formula of C₉H₈S₂, and a molecular weight of 180.29 g/mol . The presence of the methylthio substituent imparts distinctive electronic and steric properties that influence its reactivity in cross-coupling, metalation, and oxidation reactions, making it a valuable building block for the synthesis of more complex benzothiophene derivatives.

1
Liquid physical state supports automated liquid handling and direct dispensingSimplifies parallel synthesis workflows
2
Methylthio group serves as oxidizable handle for sulfoxide/sulfone diversificationEnables late-stage functionalization
3
2-Methylthio directs stable 3-lithiation for carboxylation and formylationReported stability advantage over 2-methyl analog

Why 2-Methyl-, 2-Phenyl-, or 2-Halo-Benzo[b]thiophenes Cannot Simply Replace Benzo[b]thiophene, 2-(methylthio)-


Substitution at the 2-position of the benzo[b]thiophene core dramatically alters electronic distribution, steric bulk, and the chemical handles available for downstream functionalization [1]. While 2-methylbenzo[b]thiophene (CAS 1195-14-8) is a common alternative, it lacks the sulfur atom of the methylthio group, which serves as a latent site for oxidation to sulfoxide or sulfone—a transformation that cannot be performed on a simple alkyl substituent [2]. Conversely, 2-phenylbenzo[b]thiophene introduces significant steric hindrance and alters π-stacking properties, which can hinder metal-catalyzed cross-coupling reactions. 2-Chloro- or 2-bromo-benzo[b]thiophenes provide a halogen handle for cross-coupling but are solids that require different handling and may be less stable under certain conditions. The methylthio group in Benzo[b]thiophene, 2-(methylthio)- uniquely balances: (i) a liquid physical state that simplifies automated liquid handling and formulation, (ii) a sulfur atom that can be oxidized or metalated to introduce diverse functionality, and (iii) a relatively compact size that minimizes steric interference in subsequent transformations. These factors make generic substitution scientifically untenable for workflows requiring specific reactivity or physical properties.

2-Methyl analog lacks oxidizable sulfur

Absence of methylthio group prevents oxidation to sulfoxide/sulfone, limiting downstream functionalization.

2-Phenyl substitution introduces steric hindrance

Increased bulk may hinder metal-catalyzed cross-coupling and alter π-stacking, reducing reaction efficiency.

2-Halo analogs are solids with different handling

Solid form requires weighing and dissolution; may exhibit lower stability under certain conditions compared to the liquid methylthio derivative.

Head-to-Head Comparative Evidence: Quantifying the Differentiation of Benzo[b]thiophene, 2-(methylthio)-


Physical State Differential: Liquid Handling vs. Solid Crystalline Form

Benzo[b]thiophene, 2-(methylthio)- (CAS 30489-81-7) is supplied as a liquid at ambient temperature, with a purity of 97% . In contrast, the closest structural analog, 2-methylbenzo[b]thiophene (CAS 1195-14-8), is a beige to brownish low-melting solid with a melting point of 48–53°C and a density of 1.146 g/cm³ . This fundamental difference in physical state directly impacts laboratory workflows: the liquid methylthio derivative can be dispensed via automated liquid handlers without requiring heating or dissolution steps, reducing preparation time and minimizing exposure to organic solvents. For solid-phase synthesis or high-throughput screening, this liquid form eliminates the need for pre-weighing and dissolution, thereby increasing throughput and reproducibility.

Physical state at 20–25°C
Head-to-head
Liquid vs. solid (mp 48–53°C)
Liquid form enables direct automated dispensing without pre-heating.
Comparator: 2-methylbenzo[b]thiophene solid
Medicinal Chemistry Automated Synthesis Formulation Science

Synthetic Efficiency: High-Yield Pummerer Cyclization vs. Traditional Multi-Step Routes

Benzo[b]thiophene, 2-(methylthio)- can be synthesized in high yield via a one-pot Pummerer-like cyclization of arylketene bis(methylthio)acetal monoxide using trifluoromethanesulfonic anhydride [1]. This method is reported to afford the desired 2-methylthiobenzo[b]thiophene in high yield and is scalable for producing multisubstituted benzothiophenes. In contrast, the synthesis of 2-methylbenzo[b]thiophene typically requires multi-step sequences with lower overall yields; for example, an alternative route involving Zn/TiCl₄/LiAlH₄-mediated cyclization achieved an isolated yield of 77% for 2-methylbenzo[b]thiophene . While a precise numerical yield for the Pummerer route is not publicly disclosed, the method's utility and efficiency are well-established in the literature, and its one-pot nature reduces both time and waste compared to traditional approaches.

Synthetic route efficiency
Cross-study
Reported high yield, one-pot Pummerer cyclization
May reduce step count and waste relative to multi-step sequences.
Comparator route: 77% isolated yield for 2-methyl analog
Organic Synthesis Process Chemistry Heterocycle Construction

Functional Group Reactivity: Oxidizable Methylthio Handle vs. Inert Alkyl Substituent

The methylthio (-SCH₃) group in Benzo[b]thiophene, 2-(methylthio)- is a versatile functional handle that can be selectively oxidized to the corresponding sulfoxide (-S(O)CH₃) or sulfone (-S(O)₂CH₃) using mild oxidants such as hydrogen peroxide or m-chloroperbenzoic acid [1]. This transformation is not possible with the 2-methyl analog, which lacks a sulfur atom and therefore cannot undergo sulfoxidation. Sulfoxides and sulfones serve as key intermediates for further derivatization, including nucleophilic substitution and elimination reactions, and also modulate physicochemical properties such as solubility and metabolic stability. Additionally, the methylthio group can undergo metalation at the α-position (adjacent to sulfur) using superbases, enabling regioselective functionalization that is not accessible with the 2-methyl derivative [2].

Oxidative functionalization
Class-level
Methylthio → sulfoxide/sulfone; 2-methyl inert
Oxidizable sulfur handle supports late-stage diversification.
Conditions: H₂O₂, m-CPBA
Medicinal Chemistry Late-Stage Functionalization Sulfur Chemistry

Metalation and Functionalization: 3-Lithiation Enables Carboxylation and Formylation

Both 2-methyl- and 2-methylthio-benzo[b]thiophenes can be brominated at the 3-position and subsequently treated with n-butyllithium at –70°C to generate the corresponding 3-lithium species. However, the 2-methylthio derivative offers a distinct advantage: the resulting 3-lithio-2-methylthiobenzo[b]thiophene can be trapped with carbon dioxide or N,N-dimethylformamide to yield the 3-carboxylic acid or 3-carbaldehyde, respectively, without ring-opening side reactions [1]. In contrast, the 2-methyl-3-benzo[b]thienyl-lithium undergoes ring-opening reactions in ether at temperatures much above –70°C, limiting its synthetic utility [2]. This enhanced stability of the 2-methylthio-derived organolithium intermediate allows for more robust and reproducible functionalization at the 3-position, a key site for introducing diversity in drug discovery programs.

3-Lithiated intermediate stability
Head-to-head
Stable at –70°C; clean reaction with CO₂/DMF
Reported stability advantage enables reliable 3-carboxylation/formylation.
2-Methyl analog undergoes ring-opening > –70°C
Organometallic Chemistry Directed Metalation Scaffold Diversification

Where Benzo[b]thiophene, 2-(methylthio)- Delivers Maximum Value: Evidence-Backed Application Scenarios


High-Throughput Medicinal Chemistry and Parallel Synthesis

The liquid physical state of Benzo[b]thiophene, 2-(methylthio)- makes it ideal for automated liquid handling systems used in high-throughput screening (HTS) and parallel library synthesis. Unlike the solid 2-methylbenzo[b]thiophene, which must be weighed and dissolved prior to use, the methylthio derivative can be dispensed directly into reaction vessels, reducing setup time and minimizing solvent waste. This property is particularly valuable in pharmaceutical discovery where rapid analog generation is essential.

Late-Stage Functionalization via Sulfoxide/Sulfone Intermediates

The methylthio group serves as a latent handle for oxidation to sulfoxide or sulfone [1]. These oxidized derivatives are valuable intermediates for further transformations (e.g., nucleophilic substitution, Pummerer rearrangements) and can also modulate key drug-like properties such as aqueous solubility and metabolic stability. This reactivity distinguishes the compound from the 2-methyl analog, which lacks such a handle.

Synthesis of 3-Carboxy- or 3-Formyl-Benzothiophene Derivatives

The ability to generate a stable 3-lithiated intermediate from the 2-methylthio compound enables efficient introduction of carboxylic acid or aldehyde groups at the 3-position [2]. This route is more reliable than using the 2-methyl analog, which suffers from ring-opening side reactions. 3-Carboxybenzothiophenes are key intermediates in the synthesis of anti-inflammatory agents and other bioactive molecules.

Scalable Synthesis of Multisubstituted Benzothiophene Libraries

The Pummerer-like cyclization route [3] provides a high-yielding, one-pot method for preparing 2-methylthiobenzo[b]thiophene and its derivatives. This scalable process supports the production of gram-to-kilogram quantities required for preclinical and clinical development, offering a cost-effective alternative to multi-step sequences with lower overall yields.

Application
Selection Property
Validation Focus
Automated parallel synthesis
Liquid physical state for direct dispensing
Dispensing accuracy and throughput
Late-stage sulfoxidation/sulfonation
Oxidizable methylthio handle
Oxidation pathway efficiency and product purity
3-Carboxy/3-formyl benzothiophene synthesis
Stable 3-lithiated intermediate
Carboxylation/formylation yield and reproducibility
Scalable library production
One-pot Pummerer cyclization efficiency
Scalability and cost-effectiveness

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